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Compound of Interest

Compound Name: 5-Fluoro-2-methylpyridine

Cat. No.: B1303128 Get Quote

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular

scaffolds is a proven method for enhancing pharmacological properties. 5-Fluoro-2-
methylpyridine stands out as a versatile building block, offering researchers a valuable tool for

developing novel therapeutics. The presence and position of the fluorine atom can significantly

influence a compound's metabolic stability, binding affinity, and overall efficacy.[1] This guide

provides an objective comparison of 5-Fluoro-2-methylpyridine against other relevant

pyridine alternatives, supported by experimental data and detailed protocols for researchers,

scientists, and drug development professionals.

Physicochemical Properties: A Comparative
Analysis
The physicochemical properties of a building block are critical determinants of the

pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of the

final drug candidate.[2] Fluorination, in particular, can alter key parameters like lipophilicity

(LogP) and electronic distribution.

Below is a comparison of 5-Fluoro-2-methylpyridine with its isomer, 2-Fluoro-5-

methylpyridine, and the non-fluorinated parent compound, 2-Methylpyridine (α-Picoline).
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Property
5-Fluoro-2-
methylpyridine

2-Fluoro-5-
methylpyridine

2-Methylpyridine
(α-Picoline)

CAS Number 31181-53-0[3] 2369-19-9[4] 109-06-8

Molecular Formula C₆H₆FN[3] C₆H₆FN[4] C₆H₇N

Molecular Weight 111.12 g/mol [3] 111.12 g/mol [4] 93.13 g/mol

Boiling Point 114.7 °C[1] 158-159 °C 128-129 °C

Density Not specified 1.072 g/mL at 25 °C 0.944 g/mL at 25 °C

Appearance Light yellow liquid[1]
Colorless to greenish

yellow liquid[4]
Colorless liquid

The introduction of a fluorine atom, an electronegative element, influences the electron density

of the pyridine ring, which in turn affects its reactivity and potential interactions with biological

targets. This modification is a key strategy in fine-tuning the properties of a lead compound.

Performance in Drug Synthesis and Development
5-Fluoro-2-methylpyridine is widely utilized as a key intermediate in the synthesis of

pharmaceuticals, particularly those targeting neurological disorders and in the development of

agrochemicals.[1][4] Its enhanced reactivity and stability make it an ideal starting point for

creating more complex, biologically active pyridine derivatives.[1]

Comparative Advantages of Fluorination:
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Feature
5-Fluoro-2-
methylpyridine

Non-Fluorinated
Pyridines

Rationale & Impact

Metabolic Stability Enhanced Standard

The high strength of

the Carbon-Fluorine

(C-F) bond makes the

molecule more

resistant to metabolic

degradation by

cytochrome P450

enzymes, potentially

increasing the drug's

half-life.[5]

Binding Affinity Potentially Increased Varies

Fluorine can act as a

hydrogen bond

acceptor and can alter

the pKa of nearby

functional groups,

leading to stronger

and more specific

interactions with the

target protein.

Lipophilicity Increased Lower

The fluorine atom can

increase the

lipophilicity of the

molecule, which may

improve its ability to

cross cell membranes

and the blood-brain

barrier.

Reactivity Modified Standard The electronic-

withdrawing nature of

fluorine alters the

reactivity of the

pyridine ring, enabling

specific synthetic
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transformations such

as nucleophilic

aromatic substitutions.

[4]

Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating research findings.

Below are representative protocols for the synthesis and biological evaluation of compounds

derived from 5-Fluoro-2-methylpyridine.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a common method for forming a carbon-carbon bond, a key step in

synthesizing many complex drug candidates.

Objective: To couple 5-Fluoro-2-methylpyridine with an arylboronic acid.

Materials:

(If starting from a halogenated precursor, e.g., 2-Bromo-5-fluoropyridine, which is then

methylated, or by direct coupling if the pyridine itself is modified)

5-Fluoro-2-methylpyridine derivative (e.g., a brominated version)

Arylboronic acid (1.2 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

Base (e.g., K₂CO₃, 2.0 equivalents)

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

To a reaction vessel, add the 5-Fluoro-2-methylpyridine derivative, arylboronic acid, and

K₂CO₃.
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Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

Add the degassed solvent mixture, followed by the palladium catalyst.

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by Thin

Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure.

Purify the crude product using column chromatography on silica gel to yield the desired

coupled product.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to determine the concentration at which a synthesized compound inhibits

cancer cell growth by 50% (IC₅₀).

Objective: To assess the cytotoxic effects of a novel compound synthesized using 5-Fluoro-2-
methylpyridine on a cancer cell line (e.g., HeLa).

Materials:

HeLa cells (or other target cell line)

DMEM media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin.

Synthesized test compound dissolved in DMSO (stock solution).

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

96-well microtiter plates.

DMSO.
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Procedure:

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well

and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

Compound Treatment: Prepare serial dilutions of the test compound in culture media.

Remove the old media from the wells and add 100 µL of the diluted compound solutions.

Include a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).

Incubation: Incubate the plate for 48-72 hours.

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours.

Viable cells will reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well

to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells and determine the IC₅₀ value by plotting cell viability against compound concentration.

[6]

Mandatory Visualizations
Diagrams are essential for illustrating complex workflows and relationships in drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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